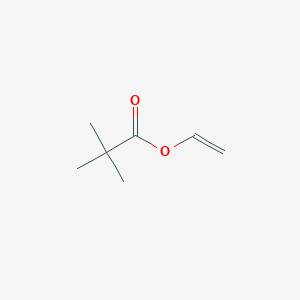







|
REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C]=O.[C:10](OC=C)(=O)[CH3:11]>[Ru]>[C:1]([O:7][CH:10]=[CH2:11])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |^3:7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
described in the preceeding paragraph, at 145° C.
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction product
|
|
Type
|
CUSTOM
|
|
Details
|
was removed from the reactor by vacuum distillation (60°-130° C., 240 mm Hg) from the ruthenium catalyst without difficulty
|
|
Type
|
CUSTOM
|
|
Details
|
respectively formed in the two reaction batches
|
|
Type
|
DISTILLATION
|
|
Details
|
after distillation
|
|
Type
|
DISTILLATION
|
|
Details
|
was successfully controlled during distillation within 9.6% (batch 1) and 5.3% (batch 2)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)(C)C)(=O)OC=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: CALCULATEDPERCENTYIELD | 96% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |